molecular formula C8H6N4 B109202 2-(Azidomethyl)benzonitrile CAS No. 40508-03-0

2-(Azidomethyl)benzonitrile

Cat. No. B109202
CAS RN: 40508-03-0
M. Wt: 158.16 g/mol
InChI Key: DTRXXTVEVDAOME-UHFFFAOYSA-N
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Description

2-(Azidomethyl)benzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as an intermediate in the synthesis of 2-Cyanobenzylamine Acetic Acid Salt, which is used in the preparation of benzazepine derivatives as histamine H3 antagonists .


Molecular Structure Analysis

The molecular structure of 2-(Azidomethyl)benzonitrile has been studied. The dihedral angle between the benzene rings is 46.41 (7)°. Weak inter­molecular C—H⋯ π inter­actions occur in the crystal .

Scientific Research Applications

Building Blocks in Chemical Synthesis

2-(Azidomethyl)benzonitrile is used as a building block in chemical synthesis . It is a versatile reagent that can be used to introduce azide groups into a variety of organic molecules, enabling the synthesis of a wide range of compounds .

Synthesis of Benzamidine Derivatives

This compound plays a crucial role in the synthesis of benzamidine derivatives . Benzamidines are a class of compounds that exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal and bactericidal activities .

Antifungal Applications

Benzamidine derivatives synthesized using 2-(Azidomethyl)benzonitrile have shown promising antifungal activities . For instance, some of these compounds have demonstrated excellent activities against fungi like Colletotrichum lagenarium and Botrytis cinerea .

Synthesis of Heterocycles

2-(Azidomethyl)benzonitrile can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are a significant class of compounds in organic chemistry, with applications ranging from medicine to materials science .

Synthesis of 1,2,3-Triazole Moieties

This compound can be used in the synthesis of 1,2,3-triazole moieties . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis of Metallo-Organic Compounds

Amidines, which can be synthesized using 2-(Azidomethyl)benzonitrile, can also be used in the synthesis of metallo-organic compounds . These compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry .

Safety and Hazards

The safety data sheet for 2-(Azidomethyl)benzonitrile indicates that it has some hazards associated with its use. It is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2-(azidomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRXXTVEVDAOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309845
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)benzonitrile

CAS RN

40508-03-0
Record name 2-(Azidomethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40508-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromomethyl-benzonitrile (1.0 g, 5.1 mmol) and sodium azide (0.40 g, 6.1 mmol) in dimethylformamide (10 ml) was stirred at room temperature for 2 h. Ethyl acetate was added and the reaction mixture was washed with water and brine. Drying and solvent evaporation gave 2-azidomethyl-benzonitrile; 1H NMR (CDCl3, 400 MHz) δ7.71 (d, 1H, J=7.7 Hz), 7.64 (m, 1H), 7.53 (d, 1H, J=7.8 Hz), 7.47 (t, 1H, J=7.6 Hz), 4.62 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 90 g (459 mmol) 2-cyanobenzylbromide in 600 mL THF was added in one portion a solution of 36 g (553 mmol) sodium azide in 100 mL water. The two phase mixture was stirred at 23° C. for 18 hr. The THF layer was separated from the lower water layer and used in the next step without further purification.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
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Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-bromomethyl-benzonitrile (300 mg, 1.53 mmol) and sodium azide (129 mg, 1.99 mmol) in acetone was stirred overnight at rt. The solvent was removed, and the resulting residue was chromatographered using hexane/ethyl acetate (6:1) to give the title compound (212 mg, 88%). MS (DCI/NH3) m/z 176 (M+18)+. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.69 (s, 2H) 7.58 (td, J=7.67, 1.23 Hz, 1H) 7.66 (d, J=7.67 Hz, 1H) 7.76 (td, J=7.67, 1.23 Hz, 1H) 7.91 (dd, J=7.67, 1.53 Hz, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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